methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
CAS No.: 1215017-84-7
Cat. No.: VC2688729
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215017-84-7 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 |
| Standard InChI Key | NGAUPYHKVCKENR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC1)C2=CC=C(C=C2)N |
| Canonical SMILES | COC(=O)C1(CCC1)C2=CC=C(C=C2)N |
Introduction
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. It features a cyclobutane ring substituted with an aminophenyl group and a carboxylate moiety, making it significant in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a synthetic intermediate.
Synthesis Methods
The synthesis of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate typically involves several key steps, focusing on optimizing yield and purity while minimizing environmental impact. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for successful synthesis. Common synthetic routes may involve the reaction of cyclobutane derivatives with amines or other functional groups to introduce the aminophenyl and carboxylate moieties.
Synthesis Steps
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Starting Materials: Cyclobutane derivatives and amines.
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Reaction Conditions: Optimized temperature, solvent, and catalyst.
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Product Isolation: Purification techniques such as chromatography.
Chemical Reactions and Reactivity
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate can participate in various chemical reactions typical for carboxylic acids and amines. Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The amino group can form hydrogen bonds, influencing protein function or enzyme activity.
Common Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Alkyl halides | Substituted derivatives |
Biological Activity and Applications
The compound's mechanism of action involves interaction with biological macromolecules, where the amino group can form hydrogen bonds and other interactions influencing protein function or enzyme activity. The rigidity provided by the cyclobutane structure may enhance binding affinity and specificity towards target sites. It has potential applications in medicinal chemistry, particularly in developing therapeutic agents due to its biological activities.
Potential Applications
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Medicinal Chemistry: Development of therapeutic agents.
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Biological Research: Study of protein interactions and enzyme activity.
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Synthetic Intermediate: Utility in synthesizing more complex molecules.
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